molecular formula C6H15NO2 B1376173 3-Amino-4-methoxy-3-methylbutan-1-ol CAS No. 1376105-62-2

3-Amino-4-methoxy-3-methylbutan-1-ol

Cat. No.: B1376173
CAS No.: 1376105-62-2
M. Wt: 133.19 g/mol
InChI Key: OSKKFJANHDTOGL-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-3-methylbutan-1-ol is an organic compound with the molecular formula C6H15NO2. It is a versatile compound used in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the hydroamination of olefins using nitroarenes as intermediates . This method is advantageous due to its efficiency and the ability to produce sterically hindered amines.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of butene with methanol in the presence of an acid catalyst . This process yields methyl tert-butyl ether (MTBE), which can be further processed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-4-methoxy-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and hydroxyl groups can participate in various chemical interactions. These properties make it a valuable compound for studying enzyme mechanisms and drug-receptor interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methoxy-3-methylbutan-1-ol is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its sterically hindered structure makes it particularly valuable in the synthesis of complex organic molecules and drug candidates .

Properties

IUPAC Name

3-amino-4-methoxy-3-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(7,3-4-8)5-9-2/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKKFJANHDTOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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